molecular formula C8H16Se2 B14642799 Cyclohexane, 1,1-bis(methylseleno)- CAS No. 56051-08-2

Cyclohexane, 1,1-bis(methylseleno)-

Cat. No.: B14642799
CAS No.: 56051-08-2
M. Wt: 270.2 g/mol
InChI Key: KDNCHLCROCLGIL-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1-bis(methylseleno)- is an organoselenium compound characterized by the presence of two methylseleno groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexane, 1,1-bis(methylseleno)- typically involves the reaction of cyclohexanone with methylselenol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methylselenol. The process can be summarized as follows:

  • Cyclohexanone is reacted with methylselenol.
  • A catalyst, such as a Lewis acid, is added to facilitate the reaction.
  • The reaction mixture is stirred under an inert atmosphere to yield Cyclohexane, 1,1-bis(methylseleno)-.

Industrial Production Methods: While specific industrial production methods for Cyclohexane, 1,1-bis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, 1,1-bis(methylseleno)- can undergo various chemical reactions, including:

    Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form cyclohexane and methylselenol.

    Substitution: The methylseleno groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Cyclohexane and methylselenol.

    Substitution: Cyclohexane derivatives with various substituents.

Scientific Research Applications

Cyclohexane, 1,1-bis(methylseleno)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

Cyclohexane, 1,1-bis(methylseleno)- can be compared with other similar compounds, such as:

    Cyclohexane, 1,1-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.

    Cyclohexane, 1,1-bis(methylsulfonyl)-: Contains sulfonyl groups instead of methylseleno groups.

Uniqueness:

  • The presence of selenium atoms in Cyclohexane, 1,1-bis(methylseleno)- imparts unique chemical properties, such as higher reactivity and potential biological activity, compared to its sulfur analogs.

Comparison with Similar Compounds

  • Cyclohexane, 1,1-bis(methylthio)-
  • Cyclohexane, 1,1-bis(methylsulfonyl)-
  • Cyclohexane, 1,1-bis(methylseleno)-

Properties

CAS No.

56051-08-2

Molecular Formula

C8H16Se2

Molecular Weight

270.2 g/mol

IUPAC Name

1,1-bis(methylselanyl)cyclohexane

InChI

InChI=1S/C8H16Se2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

KDNCHLCROCLGIL-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1(CCCCC1)[Se]C

Origin of Product

United States

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